molecular formula C20H17BrF3N3O2 B4351660 ETHYL 2-[6-(4-BROMOPHENYL)-3-CYCLOPROPYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE

ETHYL 2-[6-(4-BROMOPHENYL)-3-CYCLOPROPYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE

Cat. No.: B4351660
M. Wt: 468.3 g/mol
InChI Key: NQMWAGMPYKZLDI-UHFFFAOYSA-N
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Description

Ethyl [6-(4-bromophenyl)-3-cyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a bromophenyl group, a cyclopropyl group, and a trifluoromethyl group attached to a pyrazolopyridine core The ethyl acetate moiety is attached to the nitrogen atom of the pyrazolopyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[6-(4-BROMOPHENYL)-3-CYCLOPROPYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE typically involves multiple steps. One common synthetic route starts with the preparation of the pyrazolopyridine core, followed by the introduction of the bromophenyl, cyclopropyl, and trifluoromethyl groups. The final step involves the esterification of the nitrogen atom with ethyl acetate.

    Preparation of Pyrazolopyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolopyridine ring.

    Introduction of Substituents: The bromophenyl, cyclopropyl, and trifluoromethyl groups are introduced through various substitution reactions, often using reagents such as bromobenzene, cyclopropyl bromide, and trifluoromethyl iodide.

    Esterification: The final step involves the reaction of the pyrazolopyridine derivative with ethyl acetate in the presence of a catalyst, such as sulfuric acid or a base like sodium ethoxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl [6-(4-bromophenyl)-3-cyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or reduce the pyrazolopyridine ring.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used in polar aprotic solvents.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of phenyl derivatives or reduced pyrazolopyridine rings.

    Substitution: Introduction of various functional groups, such as methoxy or cyano groups.

Scientific Research Applications

Ethyl [6-(4-bromophenyl)-3-cyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Biology: It is used in biological studies to investigate its effects on cellular pathways and molecular targets.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Industry: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of ETHYL 2-[6-(4-BROMOPHENYL)-3-CYCLOPROPYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and trifluoromethyl groups enhance its binding affinity to these targets, while the pyrazolopyridine core facilitates its interaction with biological macromolecules. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Ethyl [6-(4-bromophenyl)-3-cyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate can be compared with other similar compounds, such as:

    Ethyl [6-(4-chlorophenyl)-3-cyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate: Similar structure but with a chlorophenyl group instead of a bromophenyl group.

    Ethyl [6-(4-bromophenyl)-3-cyclopropyl-4-(methyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate: Similar structure but with a methyl group instead of a trifluoromethyl group.

    Ethyl [6-(4-bromophenyl)-3-cyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]propionate: Similar structure but with a propionate ester instead of an acetate ester.

The uniqueness of ETHYL 2-[6-(4-BROMOPHENYL)-3-CYCLOPROPYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[6-(4-bromophenyl)-3-cyclopropyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrF3N3O2/c1-2-29-16(28)10-27-19-17(18(26-27)12-3-4-12)14(20(22,23)24)9-15(25-19)11-5-7-13(21)8-6-11/h5-9,12H,2-4,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMWAGMPYKZLDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C(=CC(=N2)C3=CC=C(C=C3)Br)C(F)(F)F)C(=N1)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-[6-(4-BROMOPHENYL)-3-CYCLOPROPYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-[6-(4-BROMOPHENYL)-3-CYCLOPROPYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 3
ETHYL 2-[6-(4-BROMOPHENYL)-3-CYCLOPROPYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 4
ETHYL 2-[6-(4-BROMOPHENYL)-3-CYCLOPROPYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-[6-(4-BROMOPHENYL)-3-CYCLOPROPYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Reactant of Route 6
Reactant of Route 6
ETHYL 2-[6-(4-BROMOPHENYL)-3-CYCLOPROPYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE

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